Tetrahydrouridine - 18771-50-1

Tetrahydrouridine

Catalog Number: EVT-284038
CAS Number: 18771-50-1
Molecular Formula: C9H16N2O6
Molecular Weight: 248.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrahydrouridine is a synthetic pyrimidine nucleoside analog. [] It functions as a potent and specific inhibitor of the enzyme cytidine deaminase (CDA). [] This enzyme plays a crucial role in the pyrimidine salvage pathway, responsible for catalyzing the deamination of cytidine and deoxycytidine nucleosides into uridine and deoxyuridine, respectively. [, , ] Tetrahydrouridine's role in scientific research stems from its ability to inhibit CDA, making it a valuable tool in studying various biological processes and enhancing the efficacy of cytidine analog drugs.

Chemical Reactions Analysis

Tetrahydrouridine itself does not undergo significant chemical reactions relevant to its primary function as a CDA inhibitor. Its main role involves binding to and inhibiting CDA, preventing the enzyme from catalyzing the deamination of cytidine and deoxycytidine. [, , ]

Mechanism of Action

Tetrahydrouridine acts as a potent competitive inhibitor of cytidine deaminase (CDA). [, , , ] It binds to the active site of CDA, preventing the enzyme from binding to and deaminating its natural substrates, cytidine and deoxycytidine. [, ] This inhibition leads to increased intracellular levels of cytidine analogs and decreased formation of their inactive uridine counterparts. [, , ] The increased availability of cytidine analogs enhances their therapeutic effects, particularly in cancer treatment where they act as antimetabolites. [, , , , , , , , , ]

Applications
  • Enhancing Chemotherapeutic Efficacy: Tetrahydrouridine significantly enhances the efficacy of cytidine analog drugs used in cancer treatment. [, , , , , , , , , , ] By inhibiting CDA, it increases the bioavailability and half-life of these drugs, allowing for lower effective doses and potentially reducing toxicity. [, , , , , , , , , , ] This approach has shown promise in treating various cancers, including leukemia, lymphoma, and pancreatic cancer. [, , , , , , , , , , ]
  • Investigating Cellular Processes: Researchers use tetrahydrouridine to study cellular processes involving cytidine and deoxycytidine metabolism. [, , , ] By modulating CDA activity, they can investigate the roles of these nucleosides in DNA synthesis, gene expression, and cell signaling pathways.
  • Studying Drug Metabolism: Tetrahydrouridine serves as a tool for understanding drug metabolism pathways. [, , , , , ] It helps elucidate how CDA contributes to the breakdown of cytidine analog drugs and explore strategies to overcome drug resistance mechanisms.

Relevance: Decitabine's rapid degradation by CDA makes co-administration with a CDA inhibitor like Tetrahydrouridine crucial for enhancing its therapeutic efficacy. [] This combination allows for extended decitabine exposure, crucial for its S-phase-specific mechanism of action in depleting DNMT1. []

Cytosine Arabinoside (Ara-C, Cytarabine)

Compound Description: Cytarabine, a cytidine analog, is an anti-cancer chemotherapy drug used primarily in the treatment of leukemias. [] It requires phosphorylation to ara-CTP, its active form, which then inhibits DNA polymerase. [] Similar to decitabine, ara-C is rapidly inactivated by CDA. []

Relevance: Similar to decitabine, Tetrahydrouridine enhances ara-C's therapeutic effect by inhibiting CDA, leading to increased plasma levels and half-life of ara-C. [] This combination allows for lower ara-C doses to achieve similar therapeutic effects, minimizing toxicity. []

5-Fluorodeoxycytidine (FdCyd)

Compound Description: FdCyd, a fluoropyrimidine nucleoside, is a potent inhibitor of DNA methylation. [] It exhibits better aqueous stability compared to decitabine or azacytidine. [] Like other cytidine analogs, its efficacy is limited by CDA-mediated degradation. []

Relevance: Co-administration of Tetrahydrouridine with FdCyd improves its oral bioavailability and increases its exposure time, enhancing its therapeutic potential. [] This combination promotes tumor-selective incorporation of FdCyd and its metabolites into DNA and RNA, leading to greater antitumor efficacy. [, ]

5-Azacytidine (AzaC)

Compound Description: AzaC, a nucleoside analog, is incorporated into DNA and RNA, where it inhibits DNA methyltransferases, ultimately leading to reduced DNA methylation. [] It's used in the treatment of myelodysplastic syndromes. []

Relevance: Similar to decitabine, Tetrahydrouridine enhances the therapeutic effectiveness of AzaC by inhibiting its deamination. [] This co-administration allows for a significant reduction in the required dosage of AzaC to achieve maximum HbF elevation. []

Gemcitabine (2′,2′-Difluoro-2′-Deoxycytidine)

Compound Description: Gemcitabine is a nucleoside analog used in chemotherapy for various solid tumors. [, , ] Its effectiveness is compromised by rapid inactivation by cytidine deaminase (CD). [, ]

Relevance: Co-administration of Tetrahydrouridine, a potent CD inhibitor, with gemcitabine significantly improves the oral bioavailability and reduces the rapid elimination of gemcitabine. [, ] This strategy allows for potential oral administration of gemcitabine, simplifying treatment and widening therapeutic options. []

5-Fluoro-2'-deoxyuridine (FdUrd)

Compound Description: FdUrd is a fluoropyrimidine drug that acts as an antimetabolite, inhibiting thymidylate synthase. [] It is used in the treatment of various cancers. []

Relevance: While both are fluoropyrimidine analogs, FdUrd is a direct downstream metabolite of FdCyd. [] The research highlights that Tetrahydrouridine, when co-administered with FdCyd, leads to a more tumor-selective accumulation of FdUrd's active metabolite (FdUMP) compared to administering FdUrd directly. [, ]

2′-Fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine (FIAC)

Compound Description: FIAC is a potent antiviral agent, particularly against herpes simplex virus, and also exhibits in vitro antitumor activity. [] It is readily deaminated to 2′-fluoro-5-iodo-1-β-d-arabinofuranosyluracil (FIAU) by cytidine deaminase. []

Relevance: This research demonstrates that, similar to its effects on ara-C, Tetrahydrouridine can inhibit the deamination of FIAC in vivo, resulting in higher plasma levels of FIAC. [] This suggests a potential application for enhancing the efficacy of FIAC-based therapies.

2′-Fluoro-5-iodo-1-β-d-arabinofuranosyluracil (FIAU)

Compound Description: FIAU is the deaminated metabolite of FIAC, formed by the action of cytidine deaminase. [] Notably, FIAU retains antiviral activity against herpes simplex virus. []

Relevance: The formation of FIAU from FIAC is significantly inhibited by Tetrahydrouridine. [] This suggests that understanding the interplay between FIAC, FIAU, and CDA inhibition by THU is crucial for optimizing the therapeutic efficacy and pharmacokinetics of FIAC. []

2'-Deoxytetrahydrouridine (dH4U)

Compound Description: dH4U is a potent inhibitor of both cytidine deaminase and deoxycytidylate deaminase. [] This dual inhibition makes it a potentially useful agent for enhancing the efficacy of nucleoside analogs that are substrates for these enzymes. []

Relevance: dH4U, as a more potent inhibitor of deoxycytidylate deaminase compared to Tetrahydrouridine, results in a more pronounced increase in the incorporation of FdCyd into DNA. [] This suggests that dH4U could be a more effective agent for enhancing the efficacy of FdCyd and other similar cytidine analogs. []

3,4,5,6-Tetrahydrouridine triacetate (taTHU)

Compound Description: taTHU is a lipophilic prodrug of Tetrahydrouridine designed to improve oral bioavailability. [] It is metabolized to THU in vivo, where it inhibits cytidine deaminase and enhances the effectiveness of cytidine analog drugs. []

Relevance: taTHU demonstrates improved oral bioavailability compared to Tetrahydrouridine, offering a potential solution to the limitations of THU's low bioavailability. [] This prodrug strategy might facilitate more effective clinical use of THU in combination with cytidine analogs. []

Properties

CAS Number

18771-50-1

Product Name

Tetrahydrouridine

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16)

InChI Key

UCKYOOZPSJFJIZ-UHFFFAOYSA-N

SMILES

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

NSC 112907
NSC-112907
NSC112907
Tetrahydrouridine

Canonical SMILES

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1CN(C(=O)NC1O)C2[C@@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.